5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
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Overview
Description
5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[3,4-c]isoquinoline core, which is a fused ring system combining pyrazole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: These compounds share the isoquinoline core and exhibit similar chemical properties and biological activities.
Indole derivatives: These compounds contain an indole moiety and are known for their diverse biological activities.
Quinoline derivatives: These compounds feature a quinoline core and are widely studied for their medicinal properties.
Uniqueness
5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is unique due to its specific combination of substituents and fused ring system
Properties
IUPAC Name |
5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2/c1-4-21-24-19-14-22(31-2)23(32-3)15-20(19)25(16-9-8-10-17(27)13-16)28-26(24)30(29-21)18-11-6-5-7-12-18/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXASKBQILYYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=CC(=CC=C4)Cl)OC)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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